N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide
Description
Properties
CAS No. |
90299-05-1 |
|---|---|
Molecular Formula |
C21H21NO |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(2-naphthalen-2-ylpropan-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C21H21NO/c1-21(2,22-20(23)14-16-8-4-3-5-9-16)19-13-12-17-10-6-7-11-18(17)15-19/h3-13,15H,14H2,1-2H3,(H,22,23) |
InChI Key |
KJEYOGMSWZQLBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reagents and Reaction Conditions
The direct coupling of 2-phenylacetic acid with 2-(naphthalen-2-yl)propan-2-amine using tris(2,2,2-trifluoroethyl)borate [B(OCH₂CF₃)₃] represents a solvent-free, one-step amidation method. This approach eliminates the need for traditional coupling agents and minimizes racemization risks.
Procedure :
- Combine 2-phenylacetic acid (1.0 mmol), 2-(naphthalen-2-yl)propan-2-amine (1.0 mmol), and B(OCH₂CF₃)₃ (2.0 mmol) in acetonitrile (2 mL, 0.5 M).
- Heat the mixture at 80°C for 5–24 hours under nitrogen.
- Purify via solid-phase workup using Amberlyst A-26(OH), Amberlyst 15, and Amberlite IRA743 resins.
Key Advantages :
- Yield : 65–85%.
- Stereochemical Integrity : <2% racemization observed for chiral substrates.
- Scalability : Compatible with gram-scale synthesis.
Coupling Agent-Mediated Synthesis
Carbodiimide-Based Activation
N,N’-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate amide bond formation via in situ activation of 2-phenylacetic acid as a reactive intermediate.
Procedure :
- Dissolve 2-phenylacetic acid (1.0 mmol) in anhydrous dichloromethane (10 mL).
- Add DCC (1.2 mmol) and DMAP (0.1 mmol) at 0°C.
- Stir for 30 minutes, then add 2-(naphthalen-2-yl)propan-2-amine (1.0 mmol).
- Warm to room temperature and stir for 12 hours.
- Filter to remove dicyclohexylurea (DCU) and concentrate under reduced pressure.
Optimization Notes :
HATU-Mediated Coupling
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enhances reaction efficiency in polar aprotic solvents.
Procedure :
- Mix 2-phenylacetic acid (1.0 mmol), HATU (1.1 mmol), and N,N-diisopropylethylamine (DIPEA, 2.0 mmol) in dimethylformamide (DMF, 5 mL).
- Add 2-(naphthalen-2-yl)propan-2-amine (1.0 mmol) and stir at 25°C for 4 hours.
- Quench with water and extract with ethyl acetate.
Key Metrics :
Acid Chloride Intermediate Route
Synthesis of 2-Phenylacetyl Chloride
2-Phenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].
Procedure :
Amine Acylation
The acid chloride reacts with 2-(naphthalen-2-yl)propan-2-amine under mild conditions.
Procedure :
- Dissolve 2-(naphthalen-2-yl)propan-2-amine (1.0 mmol) in tetrahydrofuran (THF, 10 mL).
- Add 2-phenylacetyl chloride (1.1 mmol) dropwise at 0°C.
- Stir for 2 hours, then warm to room temperature.
- Extract with ethyl acetate and wash with NaHCO₃.
Performance Data :
Silica-Catalyzed Amidation
K60 silica gel catalyzes the reaction between carboxylic acids and amines under solvent-free conditions.
Procedure :
- Mix 2-phenylacetic acid (1.0 mmol), 2-(naphthalen-2-yl)propan-2-amine (1.0 mmol), and K60 silica (200 mg).
- Heat at 100°C for 8 hours.
- Purify via flash chromatography (hexane/ethyl acetate).
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Cost |
|---|---|---|---|---|
| B(OCH₂CF₃)₃ Amidation | 65–85 | >90 | 5–24 h | Moderate |
| DCC/DMAP Coupling | 70–78 | 85–90 | 12 h | Low |
| HATU-Mediated | 82–89 | >95 | 4 h | High |
| Acid Chloride Route | 75–80 | 88–92 | 4 h | Low |
| Silica Catalysis | 60–68 | 80–85 | 8 h | Very Low |
Key Observations :
- HATU-Mediated Coupling offers the highest yield and purity but at elevated costs.
- Boron-Based Amidation balances efficiency and stereochemical control, making it ideal for chiral substrates.
- Silica Catalysis is environmentally benign but less efficient.
Industrial-Scale Production Considerations
Purification Techniques
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to achieve >99% purity.
- Chromatography : Necessary for research-grade material (≥98.5% purity).
Chemical Reactions Analysis
Types of Reactions
N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(Naphthalen-2-yl)-N-phenylacetamide (CAS 955819-30-4)
- Structural Difference : Lacks the propan-2-yl group, reducing steric hindrance.
- Synthesis : Prepared via direct amidation of phenylacetic acid derivatives with 2-naphthylamine .
- Physicochemical Properties :
- IR : C=O stretch at ~1670 cm⁻¹, similar to the target compound.
- NMR : Aromatic protons (δ 7.2–8.4 ppm) reflect naphthalene and phenyl ring systems.
N-(Benzothiazol-2-ylmethyl)-2-phenylacetamide Derivatives
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Structural Difference : Methoxy group on naphthalene and diphenylethyl chain instead of phenylacetamide.
Physicochemical and Spectroscopic Comparisons
| Compound | C=O IR (cm⁻¹) | Aromatic ¹H NMR (δ ppm) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 1671–1682 | 7.2–8.4 (naphthalene) | ~4.2 |
| 2-(Naphthalen-2-yl)-N-phenylacetamide | 1670 | 7.3–8.3 | ~3.8 |
| N-(Benzothiazol-2-ylmethyl)-2-phenylacetamide | 1680 | 7.1–8.5 (benzothiazole) | ~3.5 |
Key Observations :
- The target compound’s propan-2-yl group increases predicted LogP (~4.2 vs. ~3.8 in simpler analogues), enhancing lipophilicity .
- IR and NMR profiles align with typical acetamide derivatives, confirming structural integrity .
Stability and Metabolic Considerations
- Amide Hydrolysis: The propan-2-yl group may sterically protect the amide bond, enhancing metabolic stability compared to N-(2-diethylaminoethyl)-2-phenylacetamide (), which has a labile ethylamino side chain.
- Crystallinity : Similar to triazole-containing acetamides (), the target compound’s aromatic stacking could improve crystallinity and shelf life.
Biological Activity
N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide, also known by its CAS number 53586-78-0, is a compound with significant biological activity. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 303.4 g/mol
- CAS Number : 53586-78-0
Synthesis Methods
Recent advancements in synthetic methodologies have facilitated the production of this compound. Various approaches include:
- Biphenyl Derivative Reactions : Utilizing biphenyl scaffolds to create derivatives with enhanced biological profiles .
- Hybridization Techniques : Combining multiple molecular frameworks to develop new therapeutic agents .
Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |
| Staphylococcus epidermidis | Not specified | Not specified |
The compound exhibited significant antibacterial activity and was effective in inhibiting biofilm formation, outperforming traditional antibiotics like Ciprofloxacin in certain assays .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines:
| Cell Line | IC (μM) |
|---|---|
| A549 (lung cancer) | >60 |
| Non-tumor fibroblasts | >60 |
The compound demonstrated low hemolytic activity, indicating a favorable safety profile for potential therapeutic applications .
The biological activity of this compound is attributed to its ability to inhibit key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . These interactions suggest that the compound may disrupt essential cellular processes in bacteria, leading to its antimicrobial effects.
Case Studies
- In Vitro Evaluation Against MRSA : A study demonstrated that derivatives of this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of established antibiotics .
- Biofilm Inhibition Studies : The compound was found to significantly reduce biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as a treatment for infections characterized by biofilm development .
Q & A
Q. What are the common synthetic routes for preparing N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide?
The synthesis typically involves multi-step reactions starting with intermediates such as 2-chloro-N-phenylacetamides or 2-azido-N-phenylacetamide. For example, 2-chloro-N-phenylacetamides can be synthesized by reacting anilines with chloroacetyl chloride in dichloromethane with triethylamine as a base, followed by azide substitution using sodium azide in a mixed solvent system . Subsequent 1,3-dipolar cycloaddition with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene derivatives) under Cu(OAc)₂ catalysis in tert-butanol/water yields triazole-linked acetamide derivatives, which can be extended to the target compound through functional group modifications .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks, with aromatic protons typically appearing in δ 7.0–8.6 ppm and carbonyl carbons at ~165 ppm .
- HRMS for precise molecular weight validation (e.g., [M+H]+ calculated vs. observed) .
Q. What safety protocols should be followed during synthesis?
Handling requires precautions against inhalation, ingestion, and skin contact. Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to reactive intermediates like NaN₃. Quench reactions with ice and employ ethyl acetate extraction for product isolation .
Advanced Research Questions
Q. How can the yield of Cu-catalyzed 1,3-dipolar cycloaddition steps be optimized?
Optimization strategies include:
- Catalyst loading : 10 mol% Cu(OAc)₂ in tert-butanol/water (3:1) for efficient azide-alkyne coupling .
- Reaction monitoring : TLC with hexane/ethyl acetate (8:2) to track progress and minimize side products .
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity for intermediate steps .
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction, refined using SHELXL, provides unambiguous bond lengths, angles, and hydrogen-bonding patterns. For example, Etter’s graph-set analysis can classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to validate supramolecular packing . This method is critical when NMR data conflicts with computational models .
Q. What methodologies address contradictions in spectroscopic data?
Discrepancies (e.g., unexpected NH shifts in NMR) can be resolved by:
- Variable-temperature NMR to probe dynamic effects.
- Comparative analysis with structurally analogous compounds (e.g., triazole derivatives ).
- Complementary techniques like X-ray crystallography or computational DFT calculations .
Q. How do steric and electronic effects influence the compound’s reactivity?
- Steric hindrance from the naphthalen-2-yl and propan-2-yl groups may slow nucleophilic substitutions, favoring SN1 pathways .
- Electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring can reduce amide bond stability, necessitating milder reaction conditions .
Q. What role do hydrogen-bonding networks play in its solid-state properties?
Hydrogen bonds between amide NH and carbonyl oxygen atoms often form dimeric motifs, stabilizing the crystal lattice. Graph-set analysis (e.g., C(4) chains or R₂²(8) rings) reveals packing patterns that influence solubility and melting points .
Methodological Tables
Table 1: Key Spectral Data for Triazole-Linked Analogues
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| C=O (amide) | 1671 | – | 165.0 |
| NH (amide) | 3262 | 10.79 (s, 1H) | – |
| Aromatic C-H | 3078 | 7.20–8.61 (m, Ar-H) | 120.3–153.5 |
| Triazole C-H | – | 8.36 (s, 1H) | 142.4–142.8 |
Table 2: Crystallographic Refinement Parameters (Example)
| Parameter | Value |
|---|---|
| Software | SHELXL-2018/3 |
| R-factor | <0.05 |
| Hydrogen-bond donors | 2 (NH, OH) |
| Graph-set motifs | R₂²(8), C(4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
